molecular formula C15H13NO3 B7807081 4-[(Phenylformamido)methyl]benzoic acid

4-[(Phenylformamido)methyl]benzoic acid

Cat. No.: B7807081
M. Wt: 255.27 g/mol
InChI Key: GQKZUGCWGATKQZ-UHFFFAOYSA-N
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Description

4-[(Phenylformamido)methyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylformamido group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylformamido)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(Phenylformamido)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(Phenylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-[(Benzoylamino)methyl]benzoic acid
  • 4-(Benzamidomethyl)benzoic acid
  • 4-Formylbenzoic acid

Comparison: Compared to similar compounds, 4-[(Phenylformamido)methyl]benzoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(benzamidomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZUGCWGATKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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